molecular formula C19H17N3O B1198772 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran CAS No. 51325-91-8

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran

Cat. No.: B1198772
CAS No.: 51325-91-8
M. Wt: 303.4 g/mol
InChI Key: YLYPIBBGWLKELC-UHFFFAOYSA-N
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Description

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran is a highly fluorescent dye known for its strong charge-transfer properties. This compound is widely used in various scientific fields due to its unique photophysical characteristics, making it an essential tool in fluorescence spectroscopy and imaging applications.

Mechanism of Action

Target of Action

The primary target of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) is the excited state dynamics of the molecule itself . This compound is a known laser dye, and its fluorescence properties are of particular interest .

Mode of Action

DCM interacts with its targets through a process known as intramolecular charge transfer (ICT). This process involves the movement of an electron within the molecule from the donor group to the acceptor group . The ICT process in DCM is influenced by the extent of π-conjugation, the relative orientation/twists of the donor/acceptor entities, and the polarity of the environment .

Biochemical Pathways

The ICT process in DCM can lead to various downstream effects, including changes in the molecule’s fluorescence properties. For example, the fluorescence enhancement of DCM has been observed upon complexation with Hg(II) cations, due to the blocking of photoinduced electron-transfer (PET) quenching by the receptor .

Result of Action

The result of DCM’s action is primarily observed in its fluorescence properties. The ICT process can lead to changes in the molecule’s fluorescence spectra, including shifts in the emission maximum . These changes can be used in various applications, such as in the design of molecular photoswitches and in photopharmacology .

Action Environment

The action, efficacy, and stability of DCM are influenced by environmental factors such as the solvent used and the presence of other chemical species. For instance, the ICT process and resulting fluorescence properties of DCM can be affected by the polarity of the solvent . Additionally, the formation of hydrogen-bonded complexes between DCM and alcohol solvents has been shown to influence the compound’s excited state dynamics .

Biochemical Analysis

Biochemical Properties

4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form inclusion complexes with cucurbiturils, which enhances its two-photon absorption cross-section . The interaction with cucurbiturils is non-covalent and involves the encapsulation of the dye within the cucurbituril cavity, leading to increased fluorescence intensity and stability. Additionally, 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran can interact with DNA, forming complexes that can be studied using fluorescence spectroscopy .

Cellular Effects

The effects of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a molecular rotor to study the stiffness of red blood cells by measuring changes in fluorescence intensity in response to the viscosity of the intracellular environment . This property makes it a valuable tool for investigating cellular mechanics and the effects of various treatments on cell function.

Molecular Mechanism

At the molecular level, 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran exerts its effects through several mechanisms. One of the primary mechanisms is the formation of non-covalent complexes with cucurbiturils, which enhances its fluorescence properties . This interaction involves the encapsulation of the dye within the cucurbituril cavity, leading to increased stability and fluorescence intensity. Additionally, the compound can undergo protonation and deprotonation reactions, which can affect its fluorescence properties and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran over time in laboratory settings are crucial for its application in long-term studies. This compound has been shown to form stable complexes with cucurbiturils, which enhances its fluorescence properties and stability . Its fluorescence intensity can decrease over time due to photobleaching, a common issue with fluorescent dyes. Long-term studies have shown that the compound remains stable under controlled conditions, but its fluorescence properties can be affected by environmental factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and alterations in cellular function . Studies have shown that the compound’s fluorescence properties can be used to monitor its distribution and effects in vivo, providing valuable insights into its pharmacokinetics and toxicity.

Metabolic Pathways

4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that modify its structure, affecting its fluorescence properties and interactions with other biomolecules . Additionally, its inclusion in cucurbituril complexes can influence its metabolic stability and distribution within the body .

Transport and Distribution

The transport and distribution of 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed within various cellular compartments, where it can interact with specific biomolecules . Its inclusion in cucurbituril complexes can enhance its stability and distribution, making it a valuable tool for studying cellular processes .

Subcellular Localization

4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within cell membranes and other lipid-rich compartments, where it can interact with membrane proteins and lipids . Its fluorescence properties make it a valuable tool for studying the dynamics of cellular membranes and other subcellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran typically involves a multi-step process. One common method includes the condensation of 2-methyl-4H-pyran-4-one with 4-(dimethylamino)benzaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyran derivatives, while substitution reactions can produce a variety of substituted pyran compounds.

Scientific Research Applications

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • **4-(Dimethylamino)styryl)pyridine
  • **4-(Dimethylamino)styryl)pyridinium iodide
  • **4-(Dimethylamino)styryl)benzene

Uniqueness

Compared to similar compounds, 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran exhibits superior fluorescence properties and higher stability. Its unique structure allows for efficient charge transfer, making it more effective in applications requiring high sensitivity and precision .

Properties

IUPAC Name

2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPIBBGWLKELC-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2068632, DTXSID00242105
Record name Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]-
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Record name 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
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Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown solid; [Merck Index]
Record name DCM Laser dye
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CAS No.

96042-30-7, 51325-91-8
Record name 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
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Record name Propanedinitrile, 2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]-
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Record name Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]-
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Record name 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
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Record name [2-[2-[4-(dimethylamino)phenyl]vinyl]-6-methyl-4H-pyran-4-ylidene]malononitrile
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Record name 4-(DICYANOMETHYLENE)-2-METHYL-6-(4-(DIMETHYLAMINO)STYRYL)-4H-PYRAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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